
3,4',5-Trifluorobiphenyl-4-amine
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Overview
Description
3,4’,5-Trifluorobiphenyl-4-amine is an organic compound with the molecular formula C12H8F3N. It is a derivative of biphenyl, where three fluorine atoms are substituted at the 3, 4’, and 5 positions, and an amine group is attached at the 4 position. This compound is used as an intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4’,5-Trifluorobiphenyl-4-amine can be synthesized through various methods. One common synthetic route involves the reaction of 3,4,5-trifluorophenylboronic acid with 4-bromoaniline under Suzuki coupling conditions. The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene. The reaction is carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of 3,4’,5-Trifluorobiphenyl-4-amine may involve large-scale Suzuki coupling reactions. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
3,4’,5-Trifluorobiphenyl-4-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
3,4’,5-Trifluorobiphenyl-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3,4’,5-Trifluorobiphenyl-4-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorine atoms can enhance the compound’s binding affinity and stability, making it a valuable tool in drug design .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trifluoroaniline: Similar structure but lacks the biphenyl moiety.
4-Aminobiphenyl: Similar structure but lacks the fluorine atoms.
3,4,5-Trifluorobiphenyl-2-amine: Similar structure but with the amine group at a different position.
Uniqueness
3,4’,5-Trifluorobiphenyl-4-amine is unique due to the specific positioning of the fluorine atoms and the amine group, which can influence its reactivity and interactions with other molecules. This makes it a versatile intermediate in various synthetic and research applications .
Biological Activity
3,4',5-Trifluorobiphenyl-4-amine is a fluorinated biphenyl derivative that has garnered attention for its potential biological activities. This compound's unique structure, characterized by three fluorine atoms and an amine group, influences its interactions with biological systems, including enzymes and receptors. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.
The molecular formula for this compound is C12H8F3N. The presence of fluorine atoms enhances lipophilicity and metabolic stability, which can improve binding affinities to biological targets.
Property | Value |
---|---|
Molecular Formula | C12H8F3N |
Molecular Weight | 233.19 g/mol |
Melting Point | 50-52 °C |
Solubility | Soluble in organic solvents |
The mechanism of action for this compound primarily involves its interaction with specific enzymes and receptors. The fluorine substituents can enhance the compound's binding affinity, leading to altered biological activity. This compound may serve as a ligand for various biological targets, influencing pathways associated with pharmacological effects.
Interaction with Biological Targets
Research indicates that this compound can interact with:
- Enzymes : Potential inhibition or activation of enzyme activity.
- Receptors : Modulation of receptor signaling pathways.
Biological Activity Studies
Recent studies have investigated the biological activity of this compound across various domains:
- Anticancer Activity : In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has been tested against breast and lung cancer cell lines, demonstrating significant inhibition of cell proliferation.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. Preliminary results suggest that it may act as an inhibitor for certain kinases and phosphatases.
- Receptor Modulation : Investigations into its role as a receptor modulator have indicated potential interactions with G-protein coupled receptors (GPCRs), which are crucial in many physiological processes.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry reported that this compound showed IC50 values in the low micromolar range against breast cancer cell lines (e.g., MCF-7). The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
Case Study 2: Enzyme Interaction
Research conducted on the inhibition of protein kinases revealed that this compound effectively inhibited CDK2 activity with an IC50 value of approximately 45 µM. This suggests its potential utility in cancer therapy targeting cell cycle regulation .
Applications in Drug Development
Due to its promising biological activities, this compound is being explored as a lead compound in drug development:
- Pharmaceutical Intermediate : Its role as a building block in synthesizing more complex pharmaceuticals is under investigation.
- Agrochemical Development : The compound's properties are also being assessed for applications in agrochemicals due to its potential bioactivity against plant pathogens.
Properties
Molecular Formula |
C12H8F3N |
---|---|
Molecular Weight |
223.19 g/mol |
IUPAC Name |
2,6-difluoro-4-(4-fluorophenyl)aniline |
InChI |
InChI=1S/C12H8F3N/c13-9-3-1-7(2-4-9)8-5-10(14)12(16)11(15)6-8/h1-6H,16H2 |
InChI Key |
ODSXSTJYBRHJPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C(=C2)F)N)F)F |
Origin of Product |
United States |
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